[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical name, molecular formula, and any known uses or significance. Mention any unique properties or characteristics that make this compound noteworthy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, and reaction conditions (e.g., temperature, pressure, solvents).
Industrial Production Methods
Discuss any known industrial production methods for the compound. Highlight any large-scale synthesis techniques and the efficiency or yield of these methods.
Analyse Chemischer Reaktionen
Types of Reactions
Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions
List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products
Identify the major products formed from these reactions. Include any relevant reaction mechanisms or pathways.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound. This can include its use in:
Chemistry: As a reagent, catalyst, or intermediate in chemical synthesis.
Biology: Any biological activity or role in biochemical processes.
Medicine: Potential therapeutic uses, pharmacological effects, or role in drug development.
Industry: Applications in manufacturing, materials science, or other industrial processes.
Wirkmechanismus
Describe the mechanism by which the compound exerts its effects. Include information about molecular targets, pathways involved, and any known interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Compare the compound with other similar compounds. Highlight its uniqueness in terms of structure, reactivity, or applications.
List of Similar Compounds
Provide a list of similar compounds and briefly describe how they compare to the compound .
Eigenschaften
Molekularformel |
C37H46N2O9 |
---|---|
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C37H46N2O9/c1-22-23(2)34(42)32(24(3)33(22)41)37(4,5)21-31(40)38(6)16-17-39(7)36(43)48-27-15-14-25(18-28(27)44-8)12-13-26-19-29(45-9)35(47-11)30(20-26)46-10/h12-15,18-20H,16-17,21H2,1-11H3/b13-12- |
InChI-Schlüssel |
WSNFGPVUGAKDKP-SEYXRHQNSA-N |
Isomerische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)CCN(C)C(=O)OC2=C(C=C(C=C2)/C=C\C3=CC(=C(C(=C3)OC)OC)OC)OC)C |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)CCN(C)C(=O)OC2=C(C=C(C=C2)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.